REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[N:11]=[C:10]([N:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][CH:7]=1>C(O)=O>[CH3:13][N:12]([CH3:14])[C:10]1[N:11]=[C:6]([CH:2]=[O:1])[CH:7]=[CH:8][CH:9]=1
|
Name
|
(6-[1,3]dioxolan-2-yl-pyridin-2-yl)dimethylamine
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=CC(=N1)N(C)C
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are removed by azeotropic entrainment with toluene
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
the medium is basified by addition of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC(=N1)C=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |